molecular formula C15H22N2O4 B2922576 N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1787880-54-9

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2922576
CAS RN: 1787880-54-9
M. Wt: 294.351
InChI Key: ZVLAEBIGIBHTOO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide, also known as Boc-3-oxo-4-(6-methyl-2-oxo-2H-pyran-4-yl)-1-pyrrolidinecarboxylic acid, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Reductive Cleavage in Organic Synthesis

  • Facilitated Reduction of Aromatic Carboxamides : Research demonstrates that aromatic and heteroaromatic N-benzyl carboxamides, including those with tert-butyl acylcarbamate groups, can undergo facilitated reduction. This reduction process allows for regiospecific cleavage of C(O)-N bonds under mild conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine. Such processes are pivotal in organic synthesis, providing a pathway to selectively break down complex molecules into more manageable fragments for further modification (Ragnarsson et al., 2001).

Advances in Lithiation Techniques

  • Control of Lithiation Site : The compound's structural motif assists in directing lithiation processes, particularly in pyridine derivatives. Lithiation with tert-butyllithium in specific conditions targets the nitrogen and the ring at the 4-position, facilitating the synthesis of substituted derivatives with high yields. This precise control over lithiation sites is crucial in synthesizing complex organic molecules with specific functional groups (Smith et al., 2013).

Development of Aromatic Polyamides

  • Synthesis of Aromatic Polyamides : The compound's derivative, tert-butylhydroquinone, has been utilized to synthesize aromatic polyamides with high thermal stability and solvent resistance. These materials are significant in the development of advanced polymers with potential applications in electronics, automotive, and aerospace industries due to their robust physical properties (Yang et al., 1999).

Modulation of Genotoxicity

  • Genotoxicity Modulation : Derivatives of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide have been studied for their ability to modulate genotoxicity. Compounds like N-tert-butyl-alpha-phenylnitrone and its derivatives are investigated for their potential to mitigate DNA damage induced by other compounds, indicating their role in therapeutic applications and toxicology (Skolimowski et al., 2010).

Synthesis of Pyrrole Derivatives

  • Pyrrole-3-carboxylic Acid Synthesis : A novel one-step, continuous flow synthesis method has been reported for pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates. This method exemplifies the compound's utility in streamlining the synthesis process of complex organic molecules, particularly those with applications in pharmaceuticals (Herath & Cosford, 2010).

properties

IUPAC Name

N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-7-12(8-13(18)20-10)21-11-5-6-17(9-11)14(19)16-15(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAEBIGIBHTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

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